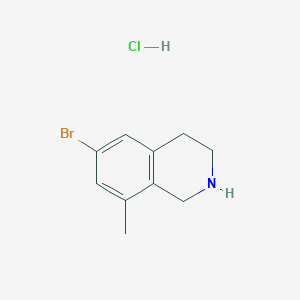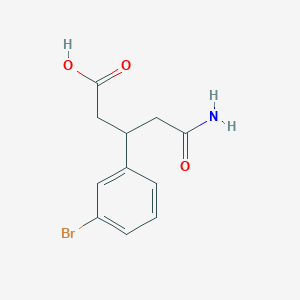
5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the long carbon chain of the pentanoic acid, the aromatic ring of the phenyl group, and the polar amino and carboxylic acid groups. These features could influence its physical and chemical properties .Chemical Reactions Analysis
The amino and carboxylic acid groups are reactive and could participate in various chemical reactions. For example, the amino group could engage in condensation reactions to form amides or peptides, while the carboxylic acid could react with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amino and carboxylic acid groups could increase its solubility in water. The aromatic phenyl ring could contribute to its stability and possibly its reactivity .Scientific Research Applications
Synthesis and Structural Analysis
The compound 5-Amino-3-(3-bromophenyl)-5-oxopentanoic acid and its derivatives are of significant interest in various fields of scientific research due to their unique structural properties and potential applications. Research studies have focused on the synthesis and structural analysis of these compounds, exploring their potential in various applications, including organic synthesis, medicinal chemistry, and material science.
Synthesis Techniques : The synthesis of derivatives related to this compound involves complex chemical reactions, including esterification, bromination, and reaction with potassium phthalimide. These processes are crucial for creating compounds with specific properties for further research and application (Lin Yuan, 2006).
Isotopic Enrichment for Biosynthesis Studies : The compound has been used in the design of synthetic schemes to prepare isotopomers with high isotopic enrichment. This is particularly important in the biosynthesis of biologically active porphyrins, which play a central role in processes such as photosynthesis and oxygen transport (P. B. Shrestha‐Dawadi & J. Lugtenburg, 2003).
Electrosynthesis Methods : Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride from methyl 5-nitro-4-oxopentanate has been studied, highlighting the importance of cathode material, temperature, and solvent in optimizing yield and quality. This method provides insights into the efficient production of amino acid derivatives through electrochemical processes (A. Konarev, E. A. Lukyanets, & V. M. Negrimovskii, 2007).
Potential Applications in Medicinal Chemistry and Material Science
Antitumor and Antioxidant Activities : Certain derivatives of this compound have been explored for their cytotoxicity against various cancer cell lines, demonstrating the compound's potential in antitumor research. Additionally, its role in the synthesis of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters highlights its application in medicinal chemistry (F. Liu et al., 2006).
Antioxidant Properties from Marine Sources : Bromophenol derivatives, including those related to this compound, isolated from marine algae, have shown significant antioxidant activities. These findings suggest potential applications in food preservation, pharmaceuticals, and cosmetic industries for natural antioxidant sources (Ke-kai Li et al., 2011).
Future Directions
properties
IUPAC Name |
5-amino-3-(3-bromophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWRSZZOGXJHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)
![N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride](/img/structure/B1377445.png)



![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)
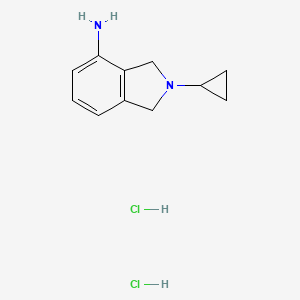
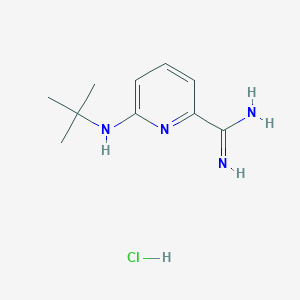
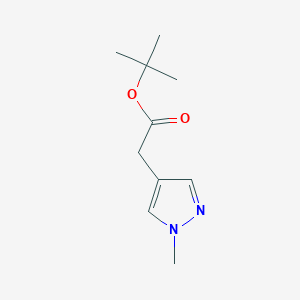

![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1377459.png)
